molecular formula C32H44N2 B6289189 (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine CAS No. 833453-23-9

(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine

Cat. No.: B6289189
CAS No.: 833453-23-9
M. Wt: 456.7 g/mol
InChI Key: JGMNIEZYCKCKRM-UHFFFAOYSA-N
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Description

(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine: is a complex organic compound with the molecular formula C32H44N2. It is known for its unique structural features, which include multiple isopropyl groups attached to both phenyl and pyridinyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diisopropylaniline with 2,4,6-triisopropylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred for several hours at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s structure allows it to bind selectively to these targets, modulating their activity. For example, as a ligand in catalysis, it can stabilize transition states and lower activation energies, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Diisopropyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine
  • (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triethyl-phenyl)-pyridin-2-yl]-amine
  • (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-3-yl]-amine

Uniqueness

What sets (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine apart from similar compounds is its specific arrangement of isopropyl groups and the position of the pyridinyl ring. These structural features confer unique steric and electronic properties, making it particularly effective in certain catalytic and binding applications.

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-6-[2,4,6-tri(propan-2-yl)phenyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N2/c1-19(2)24-17-27(22(7)8)31(28(18-24)23(9)10)29-15-12-16-30(33-29)34-32-25(20(3)4)13-11-14-26(32)21(5)6/h11-23H,1-10H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMNIEZYCKCKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC(=N2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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